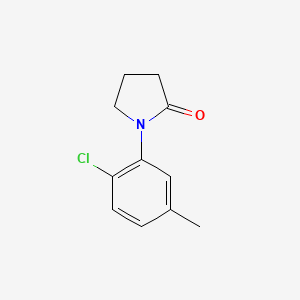
1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone is an organic compound characterized by a pyrrolidinone ring substituted with a 2-chloro-5-methylphenyl group
准备方法
The synthesis of 1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone typically involves the reaction of 2-chloro-5-methylphenylamine with a suitable pyrrolidinone precursor. One common method is the cyclization of N-(2-chloro-5-methylphenyl)acetamide under acidic or basic conditions to form the desired pyrrolidinone ring. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, to increase yield and purity.
化学反应分析
1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-(2-Chloro-5-methylphenyl)-2-pyrrolidinone can be compared with other similar compounds, such as:
1-(2-Chloro-5-methylphenyl)-3-pyrrolidinone: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
1-(2-Chloro-5-methylphenyl)-2-piperidinone: Contains a piperidinone ring instead of a pyrrolidinone ring, resulting in different reactivity and applications.
1-(2-Chloro-5-methylphenyl)-2-azetidinone: Features an azetidinone ring, which affects its chemical behavior and potential uses. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties that make it suitable for various applications.
属性
分子式 |
C11H12ClNO |
|---|---|
分子量 |
209.67 g/mol |
IUPAC 名称 |
1-(2-chloro-5-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12ClNO/c1-8-4-5-9(12)10(7-8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
InChI 键 |
KZVXPTVAPOULPO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)Cl)N2CCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13686547.png)




![2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13686574.png)
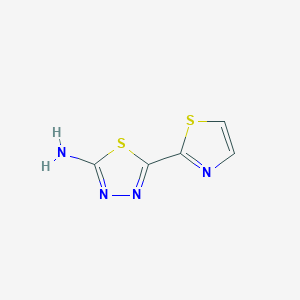
![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13686587.png)
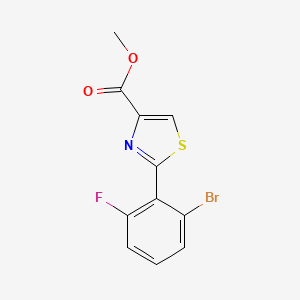
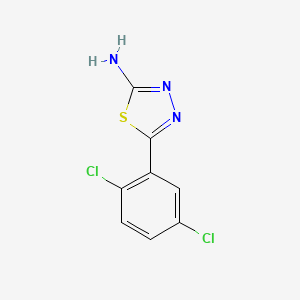
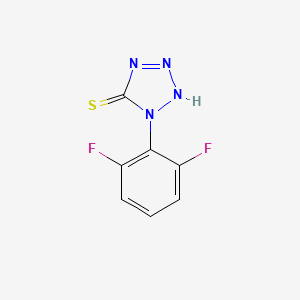
![N-[1-[(2R,3R)-5-Formyl-3-hydroxy-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13686610.png)
![(2S,4R)-1-[(S)-2-(5-Bromopentanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-[4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13686615.png)

